2,4,6-Trichloropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6494. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVIABCMTHHTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049287 | |

| Record name | 2,4,6-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3764-01-0 | |

| Record name | 2,4,6-Trichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3764-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESA3TV26AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichloropyrimidine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyrimidine is a pivotal heterocyclic compound widely utilized as a versatile building block in organic synthesis.[1] Its structure, characterized by a pyrimidine (B1678525) ring substituted with three chlorine atoms, imparts a high degree of reactivity, making it an essential intermediate in the production of a wide array of high-value chemicals.[1] This guide provides a comprehensive overview of the fundamental properties, structure, and key experimental protocols related to this compound, serving as a critical resource for professionals in research and development, particularly within the pharmaceutical and agrochemical industries.[2]

Core Properties

The physicochemical properties of this compound are well-documented, and a summary of these key characteristics is presented below for ease of reference. This data is essential for its handling, application in synthesis, and for safety considerations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄HCl₃N₂ | [3][4][5][6] |

| Molecular Weight | 183.42 g/mol | [3][5][6] |

| CAS Number | 3764-01-0 | [4][5][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid after melting. | [2][3][4] |

| Melting Point | 21-25 °C | [2][3][7] |

| Boiling Point | 210-215 °C | [2][3][7] |

| Density | 1.595 g/mL at 20 °C | [3][7] |

| Refractive Index | n20/D 1.57 | [2][3][7] |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and ethyl acetate. | [3][4] |

| Flash Point | >112 °C (>233.6 °F) | [8] |

Spectroscopic and Other Identifiers

| Identifier | Value | Source |

| InChI | 1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H | [6][7] |

| SMILES | Clc1cc(Cl)nc(Cl)n1 | [7] |

| Purity (Typical) | ≥97% | [2][7] |

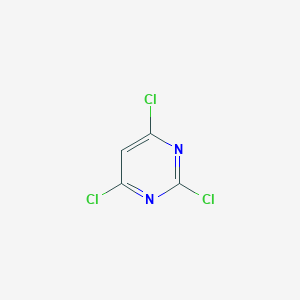

Molecular Structure

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] Three chlorine atoms are substituted at the 2, 4, and 6 positions of this ring.[4] These electron-withdrawing chlorine atoms render the pyrimidine ring electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution reactions.[1] The reactivity order for nucleophilic substitution is generally C4(6) > C2.[1]

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylaniline or N-methylpyrrolidone.[9][10]

Objective: To synthesize this compound from barbituric acid.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Chlorine (Cl₂)

-

N-methylpyrrolidone (catalyst)

-

Reaction flask with reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge a reaction flask with phosphorus oxychloride (e.g., 3500 kg, 23.2 mol) and add barbituric acid (e.g., 512 g, 4 mol) and N-methylpyrrolidone (e.g., 10 g).[11]

-

Heat the mixture to approximately 75 ± 5 °C and maintain with stirring for several hours (e.g., 7 hours).[11]

-

Simultaneously add phosphorus trichloride (e.g., 1650 g, 12.0 mol) and introduce chlorine gas (e.g., 840 g, 11.8 mol) into the reaction mixture.[11] The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue to reflux the reaction mixture for an additional hour.[3]

-

Upon completion of the reaction, remove the excess phosphorus trichloride and phosphorus oxychloride by distillation.[3]

-

The final product, this compound, is then isolated by distillation under reduced pressure.[3][11]

-

The purity of the obtained product can be confirmed by Gas Chromatography (GC) assay.[3]

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is simple, showing a single signal for the proton at the C5 position.[1] A reported spectrum shows this as a singlet at δ = 7.45 ppm.[1]

-

¹³C NMR: This technique provides information about the carbon skeleton of the molecule.

2. Infrared (IR) Spectroscopy

-

IR spectroscopy can be used to identify the functional groups and the overall structure of the molecule. The infrared absorption spectrum of this compound has been recorded in the 4000-400 cm⁻¹ region.[12] Key vibrational modes, such as ring stretching and bending, can be assigned based on the spectrum.[12]

3. Mass Spectrometry (MS)

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook provides mass spectrum data for this compound, which can be used for its identification.[13]

Applications in Drug Development and Agrochemicals

This compound is not typically an active ingredient itself but serves as a crucial intermediate in the synthesis of various biologically active molecules.

-

Pharmaceuticals: It is a building block in the synthesis of antiviral and anticancer agents.[2] Its reactive chlorine atoms allow for sequential nucleophilic substitution, enabling the construction of complex, multi-substituted pyrimidine derivatives with therapeutic potential.[1]

-

Agrochemicals: The compound is extensively used in the development of herbicides and fungicides.[2][4] Its structure allows for modifications that can tune the biological activity to target specific pests or weeds effectively.[2]

-

Reactive Dyes: It is also an important intermediate in the preparation of reactive dyes.[9][14]

Safety and Handling

This compound is classified as harmful and an irritant.[15]

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[16]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[8][17] Avoid generating dust and minimize contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[8] Recommended long-term storage is at 2-8°C.[2][17]

In case of exposure, immediate medical attention is advised. For skin or eye contact, flush with plenty of water for at least 15 minutes.[8] If inhaled, move to fresh air.[8]

References

- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3764-01-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 3764-01-0 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 14. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]

- 15. This compound, 97% 3764-01-0 India [ottokemi.com]

- 16. 3764-01-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 17. aksci.com [aksci.com]

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, a critical intermediate in the production of various pharmaceuticals and reactive dyes. The document details established experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a highly reactive heterocyclic compound, primarily utilized as a versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for the synthesis of a wide range of substituted pyrimidines. The presence of three electron-withdrawing chlorine atoms renders the carbon atoms of the pyrimidine (B1678525) ring highly susceptible to attack by various nucleophiles. This guide focuses on the prevalent industrial method for its synthesis: the chlorination of barbituric acid.

Reaction Pathway

The synthesis of this compound from barbituric acid is primarily achieved through chlorination using phosphorus oxychloride (POCl₃), often in conjunction with other chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. The overall reaction transforms the keto groups of barbituric acid into chloro substituents.

Experimental Protocols

Several methods for the synthesis of this compound from barbituric acid have been reported, with variations in reagents, catalysts, and reaction conditions. Below are detailed protocols for two common approaches.

Method 1: Chlorination with Phosphorus Oxychloride and Phosphorus Pentachloride (or its precursors)

This two-step process is a significant advancement in industrial synthesis as it allows for a non-aqueous work-up, simplifying product isolation.[1]

Step 1: Reaction with Phosphorus Oxychloride

-

In a reaction vessel equipped with a reflux condenser and a stirrer, charge barbituric acid and phosphorus oxychloride. The molar ratio of phosphorus oxychloride to barbituric acid is typically between 3:1 and 15:1.[2]

-

Optionally, a catalyst such as triethylamine (B128534) or N-methylpyrrolidone can be added.[2][3]

-

The mixture is heated to a temperature range of 70°C to 115°C.[4] A preferred temperature range is 75 +/- 5°C.[2][3]

-

The reaction is maintained at this temperature with stirring until a clear solution is obtained, which can take several hours.[3][4]

Step 2: Reaction with Phosphorus Pentachloride (or PCl₃ and Cl₂)

-

To the reaction mixture from Step 1, phosphorus pentachloride is added. Alternatively, phosphorus trichloride and chlorine gas can be introduced simultaneously to form PCl₅ in situ.[2][4][5]

-

The molar ratio of PCl₅ (or its precursors) to the initial barbituric acid is generally between 2.5:1 and 3.5:1.[5]

-

This second reaction step is typically carried out at a temperature ranging from 20°C to below 80°C, with a preferred range of 60°C to 75°C.[1][2]

-

The reaction is continued for a sufficient period to ensure complete chlorination.

Work-up and Purification

-

After the reaction is complete, the excess phosphorus oxychloride and other volatile components are removed by distillation, initially at atmospheric pressure and then under reduced pressure.[4]

-

The crude this compound is then purified by vacuum distillation.[3][4]

Method 2: Chlorination with Phosphorus Oxychloride in the Presence of a Tertiary Amine

An earlier method involves the use of a tertiary amine, such as dimethylaniline, as a catalyst.[4][5]

-

Barbituric acid is reacted with phosphorus oxychloride in the presence of dimethylaniline.[4]

-

The reaction mixture is heated under reflux.

-

A key disadvantage of this method is the requirement for an aqueous work-up, which involves extraction of the product and can generate significant wastewater, making it less favorable for large-scale industrial processes.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols.

| Parameter | Method 1 (Two-Step Chlorination) | Method 2 (POCl₃ with Dimethylaniline) | Reference |

| Starting Material | Barbituric Acid | Barbituric Acid | [4][5] |

| Chlorinating Agents | POCl₃ and PCl₅ (or PCl₃/Cl₂) | POCl₃ | [2][4][5] |

| Catalyst | Optional (e.g., triethylamine, N-methylpyrrolidone) | Dimethylaniline | [2][3][4][5] |

| Molar Ratio (POCl₃ : Barbituric Acid) | 3:1 to 15:1 | Not explicitly stated in all sources | [2] |

| Molar Ratio (PCl₅ : Barbituric Acid) | 2.5:1 to 3.5:1 | N/A | [5] |

| Reaction Temperature (Step 1) | 70°C to 115°C | Reflux | [4] |

| Reaction Temperature (Step 2) | 20°C to < 80°C | N/A | [2] |

| Reaction Time | Several hours | Not explicitly stated in all sources | [3][4] |

| Yield | 90% to 93.8% | 85% | [2][3][4] |

| Work-up | Non-aqueous (distillation) | Aqueous (extraction) | [4][5] |

Experimental Workflow

The general workflow for the synthesis of this compound from barbituric acid is depicted below.

References

- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]

- 2. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4,6-Trichloropyrimidine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyrimidine is a highly versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a trifunctional electrophile, its pyrimidine (B1678525) core is activated by three chlorine atoms, making it an exceptionally reactive building block for the synthesis of a wide array of polysubstituted pyrimidines. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for controlled, regioselective substitution, providing a strategic advantage in the design of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its pivotal role as a precursor in the development of pharmaceuticals, most notably in the creation of antiviral agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Citations |

| Chemical Formula | C₄HCl₃N₂ | [1][2][3][4] |

| Molecular Weight | 183.42 g/mol | [1][2][3][4] |

| CAS Number | 3764-01-0 | [1][2][5] |

| Appearance | Colorless to yellow liquid or solid | [2][3][6] |

| Melting Point | 23-25 °C (lit.) | [2][3][4][5] |

| Boiling Point | 210-215 °C (lit.) | [3][4][5] |

| Density | 1.595 g/mL at 20 °C (lit.) | [2][3][4][5] |

| Refractive Index (n20/D) | 1.57 (lit.) | [3][5] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area, sealed in a dry place. | [3][7][8][9] |

Core Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate. The pyrimidine scaffold is a core component of nucleobases and is prevalent in numerous biologically active molecules.[10] The electron-deficient nature of the trichlorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[10]

This reactivity is harnessed to synthesize libraries of compounds for drug discovery programs targeting a range of diseases.[10] Notably, it is a critical starting material for second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1, such as Etravirine (B1671769) and Rilpivirine.[10][11] Its derivatives have also been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key synthetic transformations.

Protocol 1: Synthesis of this compound from Barbituric Acid

The industrial synthesis of this compound is most commonly achieved through the chlorination of barbituric acid. The following two-step process utilizes phosphorus oxychloride (POCl₃) followed by a stronger chlorinating agent formed in situ from phosphorus trichloride (B1173362) (PCl₃) and chlorine gas.[2][3][12]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine (Cl₂)

-

Catalyst (e.g., N,N-dimethylformamide, triethylamine, or N-methylpyrrolidone)[3][12]

-

Reaction flask with reflux condenser, dropping funnel, and stirrer

Procedure:

-

Step 1: Reaction with Phosphorus Oxychloride.

-

In a reaction flask, charge barbituric acid (1.0 mol) and phosphorus oxychloride (5.5 mol).[13] A catalytic amount of a tertiary amine or amide can be added.[2][12]

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[12][14] During this stage, the hydroxyl groups of the tautomeric form of barbituric acid are replaced by chlorine. The reaction mixture typically appears as a pale yellow suspension.[13]

-

-

Step 2: Reaction with Phosphorus Pentachloride (in situ).

-

While maintaining the reflux temperature, slowly and simultaneously add phosphorus trichloride (3.1 mol) and introduce chlorine gas (3.0 mol) into the reaction mixture over a period of 4 hours.[3][12] These reagents react to form phosphorus pentachloride (PCl₅), which completes the chlorination of the pyrimidine ring.

-

The rate of chlorine addition should be carefully controlled to avoid excess, which could lead to side products like 2,4,5,6-tetrachloropyrimidine.[12]

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.[12]

-

-

Work-up and Purification:

Protocol 2: Nucleophilic Aromatic Substitution - Synthesis of an Etravirine Intermediate

This protocol details the regioselective substitution of the C4 chlorine of this compound, a key step in an optimized synthesis of the anti-HIV drug Etravirine.[10] The chlorine at the C4 (and the equivalent C6) position is the most reactive towards nucleophiles.[10]

Materials:

-

This compound (110 mmol)

-

3,5-Dimethyl-4-hydroxybenzonitrile (110 mmol)

-

Diisopropylethylamine (DIPEA) (132 mmol)

-

1,4-Dioxane (B91453) (100 mL)

-

Water

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve this compound (20.0 g, 110 mmol), 3,5-dimethyl-4-hydroxybenzonitrile (16.2 g, 110 mmol), and diisopropylethylamine (17.0 g, 132 mmol) in 1,4-dioxane (100 mL).[10]

-

-

Reaction Execution:

-

Heat the solution to 70 °C and maintain for 2 hours.[10] Monitor the reaction progress using a suitable technique like TLC or LC-MS.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to 10-15 °C.[10]

-

Pour 200 mL of water into the reaction mixture and stir for an additional 30 minutes to precipitate the product.[10]

-

Collect the resulting solid by filtration.

-

Wash the solid with water and dry it under vacuum at 55-60 °C to yield 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile as a white solid.[10]

-

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This compound is also a viable substrate for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This allows for the introduction of aryl or heteroaryl groups onto the pyrimidine ring. The C4/C6 positions are generally the most reactive sites for this coupling as well.[8]

General Procedure:

-

Reaction Setup:

-

In a pressure tube or Schlenk flask under an inert atmosphere (e.g., argon), combine the this compound (1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos) (0.01-0.05 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).[15][16]

-

-

Solvent Addition:

-

Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene (B28343) with water is commonly used.[15][16]

-

-

Reaction Execution:

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C.[15][16] The reaction can be performed using conventional heating or microwave irradiation to shorten reaction times.[8]

-

Stir the reaction for the required time (from 15 minutes to 24 hours) until completion, as monitored by TLC or GC/LC-MS.[8][15]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[15]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to isolate the desired aryl-substituted pyrimidine.

-

Reaction Workflows and Biological Pathways

Visualizing complex synthetic routes and biological mechanisms is crucial for understanding the utility of this compound. The following diagrams, rendered using the DOT language, illustrate a key synthetic workflow and a relevant biological pathway.

Synthetic Workflow: Etravirine Synthesis

The following diagram illustrates a key synthetic route to the anti-HIV drug Etravirine, starting from this compound. This multi-step process showcases sequential nucleophilic aromatic substitutions.[10]

Caption: Synthetic pathway for Etravirine from this compound.

Biological Pathway: Inhibition of HIV-1 Reverse Transcriptase

Derivatives of this compound, such as Etravirine, function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They do not compete with natural nucleoside triphosphates. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and halts the conversion of viral RNA to DNA.[5][13]

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by an NNRTI.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its well-defined reactivity profile, particularly the regioselectivity of its nucleophilic substitution and cross-coupling reactions, provides a robust platform for constructing complex, polyfunctionalized pyrimidine derivatives. The successful application of this intermediate in the synthesis of potent antiviral drugs like Etravirine underscores its immense value in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for researchers aiming to leverage the unique chemical properties of this compound in their scientific endeavors.

References

- 1. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 2,4,6-Trichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4,6-trichloropyrimidine, a key building block in synthetic organic chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct and informative signals.

¹H NMR Data

Due to the symmetrical nature of the this compound molecule, the ¹H NMR spectrum is characterized by its simplicity. A single proton is present at the C5 position of the pyrimidine (B1678525) ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.45 ppm | Singlet (s) | 1H | Aromatic H (C5-H) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the three chemically non-equivalent carbon atoms in the molecule.[2]

| Chemical Shift (δ) | Assignment |

| 162.88 ppm | C2, C6 |

| 160.10 ppm | C4 |

| 120.04 ppm | C5 |

Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and chloro-substituted structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3108.63 | Medium (m) | Aromatic C-H stretch[1] |

| 1560 | - | C=N stretch (ring stretching)[3] |

| 1533 | - | C=N stretch (ring stretching)[3] |

| 1529.23 | Strong (s) | C=N stretch[1] |

| 1433 | - | Ring stretching[3] |

| 1407 | - | Ring stretching[3] |

| 1276.57 | Strong (s) | C-N stretch[1] |

| 834.45 | Strong (s) | C-Cl stretch[1] |

| 754.17 | Weak (w) | C-Cl stretch[1] |

Technique: KBr pellet or Nujol mull[1][3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₄HCl₃N₂ with a molecular weight of approximately 183.42 g/mol .[4] The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion and its fragments will be characteristic, showing M, M+2, M+4, and M+6 peaks.

Expected Molecular Ion Peaks:

| m/z | Isotopic Composition | Relative Abundance |

| 182 | ³⁵Cl₃ | High |

| 184 | ³⁵Cl₂³⁷Cl | High |

| 186 | ³⁵Cl³⁷Cl₂ | Medium |

| 188 | ³⁷Cl₃ | Low |

Note: The exact relative abundances depend on the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃).

-

If any solid remains undissolved, filter the solution or carefully pipette the supernatant into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

-

For ¹H NMR, the acquisition parameters generally include a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

-

The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a small amount of the powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

For a solid sample like this compound, it is typically introduced via a direct insertion probe.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the general procedure for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. shimadzu.com [shimadzu.com]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]

Solubility and physical state of 2,4,6-Trichloropyrimidine

An In-depth Technical Guide to the Physical State and Solubility of 2,4,6-Trichloropyrimidine

This guide provides a comprehensive overview of the physical and solubility properties of this compound, a pivotal heterocyclic compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and agricultural sciences who utilize this versatile chemical intermediate.

Physicochemical Properties

This compound is a chlorinated derivative of pyrimidine (B1678525).[1] Its physical state and solubility are critical parameters for its handling, reaction setup, and purification processes. The presence of three electron-withdrawing chlorine atoms on the pyrimidine ring significantly influences its reactivity, making it highly susceptible to nucleophilic attack.[1]

Physical State

At standard temperature and pressure, this compound is a solid. Its appearance is described as a white or colorless to light yellow powder or lump.[2] Upon melting, it becomes a clear, colorless to yellowish liquid.[3][4] With a melting point in the range of 21-25°C, it may exist as a liquid in warmer laboratory environments.[2][5]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₃N₂ | [5][6] |

| Molecular Weight | 183.42 g/mol | [5][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2] |

| Melting Point | 21 - 25 °C | [2][4][5][6][7] |

| Boiling Point | 210 - 215 °C (at 760 mmHg) | [4][6] |

| 95 - 96 °C (at 11 Torr) | [7] | |

| Density | 1.595 g/mL at 20 °C | [3][4][5] |

| Refractive Index | n20/D 1.57 | [3][4] |

Solubility Profile

The solubility of a compound is a key factor in designing synthetic routes, extraction procedures, and purification methods. This compound is characterized by its poor solubility in water and good solubility in certain organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4] |

| Chloroform (B151607) | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

Experimental Protocols

Accurate determination of physical and solubility properties is fundamental in chemical research. The following sections detail standard laboratory protocols for these measurements.

Determination of Physical State

The physical state of a compound at ambient temperature is determined by observing its form (solid, liquid, or gas). Key properties that define the state under varying temperatures, such as melting and boiling points, are determined using the following methods.[8][9]

Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point. For this compound, this range is expected to be between 21 °C and 25 °C.[2][5]

Boiling Point Determination (Distillation Method):

-

Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature reading, observed when the vapor is condensing on the thermometer and dripping into the condenser, is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Determination of Solubility

A systematic approach is used to determine the solubility of a compound in various solvents.[10][11][12]

Qualitative Solubility Test:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a small test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water) is added to the test tube.[11]

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds).[10]

-

Observation: The mixture is observed to determine if the solid has completely dissolved.

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.[10]

-

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities, such as water, 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like chloroform and ethyl acetate, to build a complete solubility profile.[11][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for systematically determining the solubility class of an unknown organic compound like this compound.

Caption: A flowchart for the systematic determination of a compound's solubility class.

References

- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3764-01-0 [chemicalbook.com]

- 4. This compound CAS#: 3764-01-0 [m.chemicalbook.com]

- 5. This compound, 97% 3764-01-0 India [ottokemi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Physico-chemical analysis methods: Significance and symbolism [wisdomlib.org]

- 9. moravek.com [moravek.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

The Strategic Reactivity of Chlorine Atoms in 2,4,6-Trichloropyrimidine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

2,4,6-Trichloropyrimidine is a cornerstone heterocyclic compound, serving as a versatile and pivotal building block in the realms of organic synthesis and drug development.[1] The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, endows molecules with significant biological relevance.[2] In this compound, the presence of three electron-withdrawing chlorine atoms dramatically influences its chemical behavior, rendering the pyrimidine nucleus highly susceptible to nucleophilic attack.[2] This heightened reactivity, coupled with a distinct hierarchy among the three chlorine atoms, allows for controlled, sequential, and regioselective substitutions. Such controlled reactivity is invaluable for the synthesis of polysubstituted pyrimidine derivatives, which are prominent scaffolds in a wide array of therapeutic agents, including antiviral, anticancer, and kinase inhibitor drugs.[1][3] This guide provides an in-depth analysis of the reactivity of the chlorine atoms in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in leveraging this powerful synthetic intermediate.

The Hierarchy of Chlorine Reactivity: A Mechanistic Overview

The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the three chlorine substituents, making the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus prone to nucleophilic attack.[2]

A critical aspect of the chemistry of this compound is the differential reactivity of its chlorine atoms. The generally accepted order of reactivity for nucleophilic substitution is C4(6) > C2.[2] This regioselectivity is attributed to the relative stability of the Meisenheimer intermediate formed during the substitution process. Nucleophilic attack at the C4 or C6 positions results in a more stable para-quinoid Meisenheimer intermediate, where the negative charge can be effectively delocalized onto the nitrogen atom at position 1. In contrast, attack at the C2 position leads to a less stable ortho-quinoid intermediate.[4] This inherent reactivity allows for a stepwise substitution strategy, enabling the synthesis of a diverse range of mono-, di-, and trisubstituted pyrimidines.[2]

Factors that can influence this regioselectivity include the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the choice of solvent can have a pronounced effect on the isomeric product distribution in reactions with anilines.[2][5] While many reactions favor C4/C6 substitution, palladium catalysis has been shown to achieve high regioselectivity in certain amination reactions, further expanding the synthetic utility of this scaffold.[4]

Quantitative Analysis of Regioselective Substitution Reactions

The regioselectivity of nucleophilic substitution on this compound has been the subject of numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of how different nucleophiles and reaction conditions influence the substitution pattern.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

| Nucleophile | Position of Substitution | Reaction Conditions | Product Ratio (C4/C6 : C2) | Reference |

| 4-Substituted Anilines | C4 and C2 | Ethanol (B145695), reflux | ~10:1 (favoring C4) | [4][5] |

| Phenolate Ion | C4 and C2 | Not specified | 90:10 (favoring C4) | [4] |

| Aliphatic Secondary Amines | C4 | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °C, 1h | Highly selective for C4 | [4] |

| N-Sodium Carbamates | C4 | DMF, room temperature, 15-30 min | Good to excellent regioselectivity for C4 | [6] |

| Pyrrolidine | C4/C6 and C2 | Not specified | Mixture of 6-chloro-2,4-bis-pyrrolidinylpyrimidine and 2-chloro-4,6-bis-pyrrolidinylpyrimidine | [5] |

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Position of Reactivity | Outcome | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids | Not specified | C4/C6 | Selective formation of 6-arylpyrimidines | [7][8] |

| Amination | Aliphatic secondary amines | Pd(OAc)₂/dppb or other Pd complexes | C4 | Highly regioselective formation of the C4-isomer | [4] |

Key Experimental Protocols

To facilitate the practical application of the chemistry discussed, detailed experimental protocols for the synthesis of this compound and a representative nucleophilic substitution reaction are provided below.

Protocol 1: Synthesis of this compound from Barbituric Acid

This protocol is adapted from established industrial and laboratory-scale synthesis methods.[9][10]

Reagents and Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Chlorine (Cl₂)

-

N-methylpyrrolidone (NMP) or other suitable catalyst

-

Reaction flask (e.g., four-necked flask) equipped with a mechanical stirrer, reflux condenser, and addition funnels

Procedure:

-

To a reaction flask containing phosphorus oxychloride (POCl₃), add barbituric acid and a catalytic amount of N-methylpyrrolidone.

-

Heat the mixture to approximately 75 ± 5 °C and stir for several hours (e.g., 7 hours).[9]

-

Slowly and simultaneously add phosphorus trichloride (PCl₃) and chlorine (Cl₂) to the reaction mixture. Maintain the reaction temperature and ensure the reaction solution remains a light yellow suspension.[9] The amount of chlorine gas should be carefully controlled to prevent over-chlorination.

-

After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure completion.

-

After the reaction is complete, remove the excess phosphorus trichloride and phosphorus oxychloride by distillation.

-

The crude product is then purified by vacuum distillation to yield this compound.

Expected Yield: Yields of 81-90% have been reported.[9]

Protocol 2: Regioselective Monosubstitution with an Aniline (B41778) Derivative

This protocol describes a typical nucleophilic aromatic substitution reaction.[5]

Reagents and Materials:

-

This compound

-

A 4-substituted aniline (e.g., p-anisidine)

-

Ethanol (as solvent)

-

Triethylamine (Et₃N) or other suitable base

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve this compound in ethanol in a reaction flask.

-

Add the 4-substituted aniline and a suitable base, such as triethylamine, to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, which will be a mixture of isomers, can be purified by column chromatography or recrystallization to isolate the major 4-substituted-2,6-dichloropyrimidine product.

Mechanistic and Workflow Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3764-01-0 | Benchchem [benchchem.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 3764-01-0 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]

The Chemistry of 2,4,6-Trichloropyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a versatile and pivotal building block in organic synthesis. Its chemical architecture, characterized by a pyrimidine (B1678525) ring substituted with three electron-withdrawing chlorine atoms, renders it exceptionally susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility, enabling the strategic introduction of diverse functional groups to construct complex molecules. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Consequently, this compound has emerged as a critical intermediate in the synthesis of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and experimental protocols associated with this compound, offering a comprehensive resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄HCl₃N₂ | [2][3] |

| Molecular Weight | 183.42 g/mol | [1][2][3] |

| Appearance | Clear colorless to yellowish liquid after melting; White or colorless to light yellow powder or lump | [2][4] |

| Melting Point | 23-25 °C | [4][5][6] |

| Boiling Point | 210-215 °C | [4][5][6] |

| Density | 1.595 g/mL at 20 °C | [4][5][6] |

| Refractive Index (n²⁰/D) | 1.57 | [4][6] |

| Solubility | Insoluble in water; Soluble in Chloroform, Ethyl Acetate | [4][5] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ = 7.45 ppm (s, 1H, aromatic proton) | [7] |

| ¹³C NMR (CDCl₃) | δ = 162.88 ppm (C2, C6), 160.10 ppm (C4), 120.04 ppm (C5) | [7] |

| Infrared (IR) | The infrared absorption spectra of this compound have been recorded in the region of 4000-400 cm⁻¹. Bands at 1407, 1433, 1533, and 1560 cm⁻¹ are associated with ring stretching modes. | [8] |

| UV-Visible | The electronic spectra in the vapor phase show two absorption systems originating from π-π* transitions. | [8] |

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound involves the chlorination of barbituric acid. Various chlorinating agents and reaction conditions have been developed to optimize yield and purity.

General Synthesis Workflow

The synthesis typically proceeds by reacting barbituric acid with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalyst.

Experimental Protocols

Synthesis of this compound from Barbituric Acid using Phosphorus Oxychloride and Phosphorus Trichloride (B1173362)/Chlorine

This method, adapted from patented procedures, provides a high-yield synthesis of this compound.[9][10]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine (Cl₂)

-

N-methylpyrrolidone (catalyst)

-

Triethylamine (B128534) (optional catalyst)

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add phosphorus oxychloride.

-

Add barbituric acid and a catalytic amount of N-methylpyrrolidone or triethylamine to the phosphorus oxychloride.[9][10]

-

Heat the mixture to approximately 75 ± 5 °C with stirring.[9][10]

-

In some variations, hydrogen chloride gas is introduced at this temperature.[9]

-

Slowly and simultaneously add phosphorus trichloride and introduce chlorine gas into the reaction mixture while maintaining the temperature at 75 ± 5 °C.[9][10] The reaction is exothermic and the rate of addition should be controlled.

-

After the addition is complete, continue to stir the mixture at the same temperature for several hours to ensure the reaction goes to completion.[10]

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation at atmospheric pressure.[9]

-

The crude this compound is then purified by vacuum distillation to yield the final product.[9][10] A yield of approximately 90-93% can be expected.[9]

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the three strongly electron-withdrawing chlorine atoms, makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[1]

Nucleophilic Aromatic Substitution (SNAr)

The general order of reactivity for the chlorine atoms towards nucleophilic substitution is C4(6) > C2.[1] This differential reactivity allows for sequential and regioselective substitution, which is a powerful tool for synthesizing polysubstituted pyrimidines in a controlled manner.[1]

Reactions with Amines: this compound readily reacts with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, to yield aminopyrimidine derivatives.[1] Depending on the stoichiometry and reaction conditions, mono-, di-, or tri-substituted products can be obtained.[1] The regioselectivity of these reactions can be influenced by the solvent and the electronic properties of the nucleophile.[1] For instance, palladium catalysis has been employed to achieve high regioselectivity in amination reactions.[1]

Reactions with Alcohols and Thiols: In a similar fashion, alcohols (alkoxides) and thiols (thiolates) can displace the chlorine atoms on the pyrimidine ring to form the corresponding ethers and thioethers. These reactions are fundamental for introducing oxygen and sulfur functionalities into the pyrimidine core.

Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound is also a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[1][4] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, and alkyl groups onto the pyrimidine ring, further expanding its synthetic utility.

Applications in Drug Development

The pyrimidine nucleus is a cornerstone in medicinal chemistry, and this compound's ability to serve as a scaffold for diverse substitutions makes it an invaluable intermediate in the synthesis of pharmaceuticals.

Antiviral Agents: A prominent application of this compound is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV. For example, it is a key starting material for the anti-HIV drug Etravirine.[1] The synthesis of another NNRTI, Rilpivirine, also involves intermediates derived from functionalized pyrimidines that can be accessed from this compound.[1]

Anticancer Agents: Numerous derivatives of this compound have been investigated for their potential as anticancer agents.[1] The pyrimidine core is a key feature in many kinase inhibitors, which are a major class of targeted cancer therapies. By strategically modifying the pyrimidine scaffold using this compound, researchers can design molecules that selectively target kinases involved in cancer cell proliferation and survival.

Other Therapeutic Areas: The versatility of this compound extends to the development of antibacterial, antifungal, and anti-inflammatory agents.[1] The ability to generate large libraries of substituted pyrimidines facilitates high-throughput screening for novel drug candidates across various therapeutic areas.

Conclusion

This compound is a compound of significant strategic importance in modern organic and medicinal chemistry. Its high reactivity, coupled with the ability to achieve regioselective substitutions, provides a robust platform for the synthesis of a vast array of complex molecules. The detailed understanding of its chemical properties, synthetic routes, and reaction mechanisms outlined in this guide serves as a critical resource for scientists and researchers. As the demand for novel therapeutics continues to grow, the role of this compound as a key building block in drug discovery and development is poised to expand even further.

References

- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3764-01-0 [chemicalbook.com]

- 5. This compound CAS#: 3764-01-0 [m.chemicalbook.com]

- 6. 2,4,6-三氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

- 9. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

The Genesis of a Versatile Building Block: Early Research and Discovery of 2,4,6-Trichloropyrimidine

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,4,6-Trichloropyrimidine stands as a cornerstone in the synthesis of a multitude of biologically significant molecules, ranging from pharmaceuticals to agrochemicals. Its highly reactive nature, stemming from the three chlorine atoms adorning the pyrimidine (B1678525) ring, allows for selective nucleophilic substitutions, making it an invaluable scaffold in medicinal chemistry and materials science. This technical guide delves into the early research that led to the discovery and development of this pivotal compound, providing a detailed look at the foundational synthetic methodologies, quantitative data from early experiments, and the logical workflows that defined its initial preparation.

Early Synthetic Approaches: The Chlorination of Barbituric Acid

The primary and most historically significant route to this compound involves the chlorination of barbituric acid. Early research, notably a method described in a 1959 paper in Chemische Berichte, established the use of phosphorus oxychloride (POCl₃) as the key chlorinating agent, often in the presence of a tertiary amine catalyst such as dimethylaniline.[1][2] This foundational approach has been the subject of numerous refinements over the years, aiming to improve yield, purity, and industrial scalability.

The fundamental transformation involves the conversion of the hydroxyl groups of the tautomeric form of barbituric acid (2,4,6-trihydroxypyrimidine) into chloro groups. The reaction is typically carried out under reflux conditions.[3] Subsequent developments introduced co-chlorinating agents like phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas to enhance the efficiency of the chlorination process.[1]

Visualization of the Primary Synthesis Pathway

The following diagram illustrates the general synthesis pathway from barbituric acid to this compound.

References

2,4,6-Trichloropyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloropyrimidine stands as a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its intrinsic reactivity, characterized by a π-deficient pyrimidine (B1678525) core and three activatable chlorine substituents, renders it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and extensive applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow solid or liquid at room temperature, characterized by the following properties:

| Property | Value | References |

| Molecular Formula | C₄HCl₃N₂ | [1][2][3][4] |

| Molecular Weight | 183.42 g/mol | [1][2][3][4] |

| CAS Number | 3764-01-0 | [1][2] |

| Melting Point | 21-25 °C | [1][2][5] |

| Boiling Point | 210-215 °C | [1][2][5] |

| Density | 1.595 g/mL at 20 °C | [2][5] |

| Refractive Index | n20/D 1.57 | [1][2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Solubility | Insoluble in water | [5] |

Spectroscopic Data:

| Technique | Data | References |

| ¹H NMR (CDCl₃) | δ = 7.45 ppm (s, 1H) | [6] |

| ¹³C NMR (CDCl₃) | δ = 162.88 (C2, C6), 160.10 (C4), 120.04 (C5) | [6] |

| Infrared (IR) | Bands at 1407, 1433, 1533, and 1560 cm⁻¹ corresponding to ring stretching modes. | [7] |

| UV-Visible | Two absorption systems from π-π* transitions observed in the vapor phase. | [7] |

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound involves the chlorination of barbituric acid.[8][9] Several methods have been developed to optimize this process, primarily utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a catalyst.[6][8]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Method 1: Chlorination with Phosphorus Oxychloride and a Catalyst

This method is a common laboratory-scale synthesis.[6]

-

Reactants:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃) (3-5 equivalents)

-

Catalyst: N,N-diethylaniline, N,N-dimethylaniline, and quinoline (B57606) composite catalyst.[6]

-

-

Procedure:

-

Mix barbituric acid and phosphorus oxychloride in a molar ratio of 1:3 to 1:1.[6]

-

Add the composite catalyst (1 to 3 times the molar amount of barbituric acid).[6]

-

Heat the mixture to 90-140°C with stirring and react for 0.5-4 hours.[6]

-

After the reaction, perform steam distillation under reduced pressure.[6]

-

Cool the distillate to precipitate the solid product.[6]

-

Filter the solid, wash with water, and dry to obtain this compound.[6]

-

-

Yield: 80-92% with a purity of over 99.5%.[6]

Method 2: Two-Step Chlorination with POCl₃ and PCl₅ (or its precursors)

This industrial process can lead to high yields and purity.[8]

-

Reactants:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or reactants that form it (e.g., phosphorus trichloride (B1173362) (PCl₃) and chlorine).[8]

-

Optional catalyst (e.g., N-methylpyrrolidone, triethylamine).[8]

-

-

Procedure:

-

Yield: 90-94% of theory.[8]

Chemical Reactivity and Applications

The chemical utility of this compound stems from the differential reactivity of its three chlorine atoms, which allows for sequential and regioselective substitutions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms at the 2, 4, and 6 positions highly susceptible to nucleophilic attack.[10]

Regioselectivity of Nucleophilic Substitution

The general order of reactivity for nucleophilic substitution is C4/C6 > C2.[10] This differential reactivity is a cornerstone of its application in building complex substituted pyrimidines. The choice of nucleophile, solvent, and reaction conditions can influence this regioselectivity.[10]

Caption: Regioselective nucleophilic substitution of this compound.

Key Reactions and Applications

Nucleophilic Aromatic Substitution (SNAr) Reactions:

This is the most common class of reactions for this compound.[10] It readily reacts with a variety of nucleophiles, including:

-

Amines: Reaction with amines leads to the formation of aminopyrimidines, which are common scaffolds in biologically active molecules.[10] The reaction can be controlled to yield mono-, di-, or tri-substituted products.[10] For example, reactions with substituted anilines have been extensively studied.[11]

-

Alcohols and Phenols: Alkoxy and aryloxy pyrimidines can be synthesized through reactions with alcohols and phenols.

-

Thiols: Thioether-substituted pyrimidines are accessible through reactions with thiols.

Cross-Coupling Reactions:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, introducing aryl, and alkynyl groups onto the pyrimidine ring.[10][12]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a prevalent feature in numerous pharmaceuticals. This compound serves as a key intermediate in the synthesis of a wide range of therapeutic agents.[1][10][13]

-

Antiviral Agents: It is a crucial starting material for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1, such as Etravirine.[10]

-

Anticancer Agents: Numerous derivatives have been investigated for their potential as anticancer drugs, including kinase inhibitors.[1][10][13] The ability to introduce diverse functional groups allows for the fine-tuning of activity against specific cancer targets.

-

Anti-inflammatory Compounds: Certain derivatives have shown potential in inhibiting pro-inflammatory cytokines.[10]

-

Antibacterial and Antifungal Agents: Substituted diaminopyrimidines derived from this scaffold have been developed as antifolates with antimicrobial properties.[10]

-

Hypnotics and Sedatives: The pyrimidine core is also found in some hypnotic and sedative drugs.[14]

Applications in Materials Science

-

Reactive Dyes: this compound and its derivatives, such as this compound-5-carbaldehyde, are used as anchor groups in reactive dyes for coloring textiles and other materials.[15]

-

Agrochemicals: It serves as a building block for the synthesis of herbicides and fungicides.[1]

Experimental Workflow: Sequential Nucleophilic Substitution

The following diagram illustrates a typical experimental workflow for the sequential substitution of this compound to create a trisubstituted derivative, a common strategy in drug discovery.

Caption: Stepwise synthesis of a trisubstituted pyrimidine derivative.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is irritating to the eyes, skin, and respiratory system.[2] Store in a cool, dry, well-ventilated area away from incompatible materials. It is chemically stable under normal conditions but can form salts with volatile acids.[14]

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists. Its well-defined reactivity profile, particularly the sequential and regioselective nature of its nucleophilic substitution reactions, provides a reliable and versatile platform for the construction of a vast array of functionalized pyrimidine derivatives. As research in medicinal chemistry and materials science continues to advance, the demand for such versatile heterocyclic building blocks is expected to grow, further solidifying the importance of this compound in the development of innovative molecules with significant biological and material properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 3764-01-0 [sigmaaldrich.com]

- 3. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 3764-01-0 [chemicalbook.com]

- 6. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 3764-01-0 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Page loading... [guidechem.com]

- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,6-trichloropyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of polysubstituted pyrimidines, which are core scaffolds in numerous biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. When applied to polyhalogenated heterocycles like this compound, it allows for the sequential and regioselective introduction of various aryl, heteroaryl, or vinyl substituents. The differing reactivity of the chlorine atoms on the pyrimidine (B1678525) ring enables a controlled, stepwise synthesis of di- and tri-substituted products.

The generally accepted order of reactivity for the chlorine atoms in this compound towards Suzuki coupling is C4 > C6 > C2. This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

Regioselective Suzuki Coupling: Data Summary

The following tables summarize typical reaction conditions and yields for the regioselective Suzuki coupling of this compound with various boronic acids. The data presented is compiled from analogous reactions with closely related substrates such as 2,4-dichloropyrimidine (B19661) and 2,4,5,6-tetrachloropyrimidine, and reflects the expected outcomes for this compound.[1][2][3][4]

Table 1: Monosubstitution at the C4-Position

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~70-80 |

| 2 | 4-Methoxyphenyl-boronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | ~85-95 |

| 3 | 4-Fluorophenyl-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 3 | ~80-90 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | ~75-85 |

Table 2: Disubstitution at the C4 and C6-Positions

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (2.2) | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~70-80 |

| 2 | 4-Methylphenyl-boronic acid (2.2) | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 6 | ~75-85 |

| 3 | 3,5-Dimethylphenyl-boronic acid (2.5) | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~65-75 |

Table 3: Trisubstitution at the C2, C4, and C6-Positions

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |